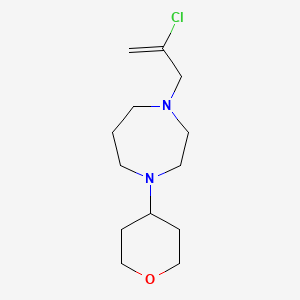
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane, also known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane is not fully understood, but studies have suggested that it may act as a GABA-A receptor modulator. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and modulating these receptors can have various effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating GABA-A receptors, and forming self-assembled monolayers on gold surfaces. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane in lab experiments include its high purity, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are many future directions for the study of 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane, including further investigations into its potential applications in medicinal chemistry, drug discovery, and materials science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, studies are needed to investigate the potential toxicity of this compound and its effects on the environment. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction of 1,4-diazepane with chloroacetaldehyde followed by cyclization with 4-hydroxytetrahydrofuran. Another method involves the reaction of 1,4-diazepane with 2-chloroprop-2-enal, followed by cyclization with 4-hydroxytetrahydrofuran. Both methods have been reported to yield high purity this compound.
Aplicaciones Científicas De Investigación
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In drug discovery, this compound has been investigated as a potential scaffold for the development of new drugs, with studies reporting its ability to modulate GABA-A receptors. In materials science, this compound has been studied for its potential use in the development of new materials, with studies reporting its ability to form self-assembled monolayers on gold surfaces.
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-12(14)11-15-5-2-6-16(8-7-15)13-3-9-17-10-4-13/h13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHDUQYKUTXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCN(CC1)C2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)
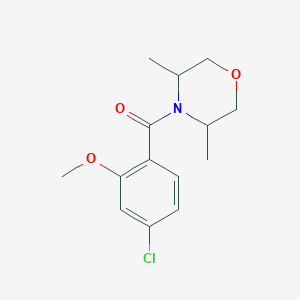
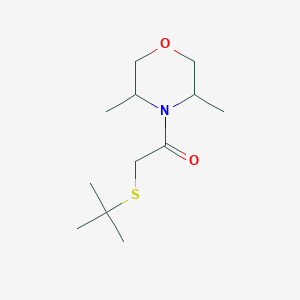
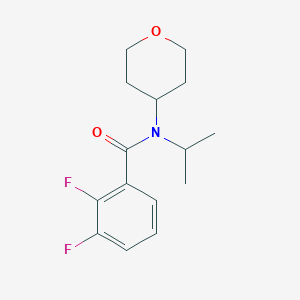



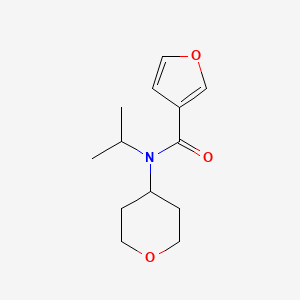

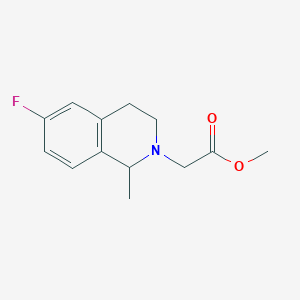
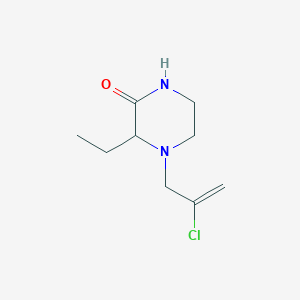
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)